molecular formula C7H5BrO B122850 2-Bromobenzaldehyde CAS No. 6630-33-7

2-Bromobenzaldehyde

Cat. No. B122850
CAS RN: 6630-33-7
M. Wt: 185.02 g/mol
InChI Key: NDOPHXWIAZIXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromobenzaldehyde, also known as 2-Formylbromobenzene, is a versatile building block used in various reactions such as Suzuki-Miyaura and Buchwald-Hartwig reactions, cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds . Its molecular formula is BrC6H4CHO .


Synthesis Analysis

2-Bromobenzaldehyde is used in synthetic applications such as the synthesis of aza-fused polycyclic quinolines through copper-catalyzed cascade reaction, preparation of 1-substituted indazoles by CuI-catalyzed coupling with N-aryl hydrazides . It is also a key starting material in the total synthesis of an anticancer agent, (-)-taxol .


Molecular Structure Analysis

The molecular weight of 2-Bromobenzaldehyde is 185.02 g/mol . The InChI key is NDOPHXWIAZIXPR-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Bromobenzaldehyde is used in Suzuki-Miyaura and Buchwald-Hartwig reactions, cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds .


Physical And Chemical Properties Analysis

2-Bromobenzaldehyde is a clear yellow liquid after melting . It has a density of 1.6±0.1 g/cm³, boiling point of 230.8±13.0 °C at 760 mmHg, vapour pressure of 0.1±0.5 mmHg at 25°C, and a refractive index of 1.611 .

Scientific Research Applications

Synthesis of Schiff Bases

2-Bromobenzaldehyde: is instrumental in the synthesis of Schiff bases, which are compounds typically formed by the condensation of primary amines with aldehydes. These bases have a wide range of applications, including serving as industrial catalysts , analytical reagents , and agrochemicals . They also exhibit significant antiviral activity and have been used in medicinal chemistry for their anti-inflammatory and analgesic properties .

Metal Complexation

This compound is used to create novel series of transition metal complexes with metals like Cu(II) , Ni(II) , and Co(II) . These complexes are characterized by their unique spectral properties and are studied for their potential applications in extractive and analytical chemistry , as well as their interesting stereochemistry and biological activities .

Organic Synthesis

In organic synthesis, 2-Bromobenzaldehyde is a key starting material for the total synthesis of complex molecules such as the anticancer agent (-)-taxol . It is also used in the preparation of 1-substituted indazoles through CuI-catalyzed coupling with N-aryl hydrazides, showcasing its versatility in creating pharmacologically active compounds .

Catalysis

The compound finds use in catalytic processes, particularly in copper-catalyzed cascade reactions to synthesize aza-fused polycyclic quinolines . These reactions are important for constructing complex heterocyclic structures that are prevalent in many natural products and pharmaceuticals.

Material Science

2-Bromobenzaldehyde: derivatives are explored for their semi-conducting properties and their potential use in material science. The electronic properties of these compounds make them suitable for investigation in the development of new materials with specific conductive properties .

Analytical Chemistry

Due to its ability to form chelating agents, 2-Bromobenzaldehyde is frequently used in analytical chemistry for the detection and quantification of metal ions. Its complexes can be used as reagents to facilitate various analytical procedures .

Antioxidative Applications

Schiff bases derived from 2-Bromobenzaldehyde have been reported to possess antioxidative actions. This property is beneficial in research focused on combating oxidative stress-related diseases .

Synthesis of Isoquinolines

The compound is used in the synthesis of a wide range of isoquinolines, including natural products like decumbenine B , through palladium/copper-catalyzed coupling and cyclization of terminal acetylenes derived from 2-Bromobenzaldehyde . This showcases its role in the synthesis of complex alkaloids.

Mechanism of Action

Target of Action

2-Bromobenzaldehyde is a versatile building block used in various chemical reactions . It primarily targets the reactants in these reactions, which can be other organic compounds or catalysts. The role of 2-Bromobenzaldehyde is to provide a bromine atom and a formyl group, which can participate in the reactions and contribute to the formation of the desired products .

Mode of Action

The mode of action of 2-Bromobenzaldehyde involves its interaction with its targets through chemical reactions. For instance, in Suzuki-Miyaura and Buchwald-Hartwig reactions, it participates in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds . The bromine atom in 2-Bromobenzaldehyde can be replaced by other groups in these reactions, leading to the formation of new compounds .

Biochemical Pathways

These include the synthesis of aza-fused polycyclic quinolines through copper-catalyzed cascade reaction, preparation of 1-substituted indazoles by CuI-catalyzed coupling with N-aryl hydrazides, and the total synthesis of an anticancer agent, (-)-taxol . Each of these applications involves a series of reactions that constitute a pathway, with 2-Bromobenzaldehyde playing a crucial role.

Pharmacokinetics

It is a liquid at room temperature with a density of 1.585 g/mL . It has a boiling point of 230 °C , and it is practically insoluble in water . These properties may affect its bioavailability and distribution in a biological system.

Result of Action

The result of 2-Bromobenzaldehyde’s action is the formation of new compounds through chemical reactions. For example, it can be used to synthesize a wide range of isoquinolines, including decumbenine B . It can also participate in the annulation of arynes, generated in situ from 2-(trimethylsilyl)aryl triflates, with 2-bromobenzaldehyde in the presence of a palladium(0) catalyst to synthesize fluoren-9-ones .

Action Environment

The action of 2-Bromobenzaldehyde can be influenced by various environmental factors. For instance, the temperature and pressure can affect the rate and direction of the reactions it participates in. The presence of catalysts and other reactants can also influence its reactivity. Moreover, its insolubility in water suggests that it may be more stable and reactive in organic solvents .

Safety and Hazards

2-Bromobenzaldehyde is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes .

Future Directions

While specific future directions for 2-Bromobenzaldehyde are not mentioned in the search results, it is a key starting material in various synthetic applications, indicating its potential for continued use in chemical synthesis .

properties

IUPAC Name

2-bromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO/c8-7-4-2-1-3-6(7)5-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOPHXWIAZIXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064430
Record name Benzaldehyde, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless to pale yellow liquid; mp = 18-21 deg C; [Alfa Aesar MSDS]
Record name 2-Bromobenzaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19538
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-Bromobenzaldehyde

CAS RN

6630-33-7
Record name 2-Bromobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6630-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006630337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromobenzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60390
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 2-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.930
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BROMOBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETK6FJ5FU9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromobenzaldehyde
Reactant of Route 2
2-Bromobenzaldehyde
Reactant of Route 3
2-Bromobenzaldehyde
Reactant of Route 4
2-Bromobenzaldehyde
Reactant of Route 5
2-Bromobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Bromobenzaldehyde

Q & A

Q1: What is the molecular formula and weight of 2-Bromobenzaldehyde?

A1: 2-Bromobenzaldehyde has the molecular formula C₇H₅BrO and a molecular weight of 185.02 g/mol. []

Q2: What are the key spectroscopic characteristics of 2-Bromobenzaldehyde?

A2: 2-Bromobenzaldehyde can be characterized by various spectroscopic techniques, including:

  • 1H NMR: Provides information about the hydrogen atom environments in the molecule. [, , ]
  • 13C NMR: Offers insights into the carbon atom environments. [, , ]
  • Infrared Spectroscopy (IR): Reveals functional groups present in the molecule, such as the aldehyde C=O stretch. [, , ]
  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns. [, ]
  • X-ray Crystallography: Can reveal the three-dimensional structure of the molecule in its crystalline form. [, , , , ]

Q3: How is 2-Bromobenzaldehyde utilized in palladium-catalyzed reactions?

A3: 2-Bromobenzaldehyde serves as a vital building block in numerous palladium-catalyzed reactions, including:

  • Carbonylative Cyclization: Reacts with primary amines or diamines under carbon monoxide pressure in the presence of a palladium catalyst to yield isoindolin-1-ones or tricyclic isoindolinones, respectively. [, , , ]
  • Heteroannulation: Reacts with alcohols and carbon monoxide under palladium catalysis to produce 3-alkoxy-3H-isobenzofuran-1-ones. []
  • Synthesis of Indazoles: Arylhydrazones derived from 2-Bromobenzaldehyde undergo palladium-catalyzed cyclization to generate 1-aryl-1H-indazoles. [, ]
  • Formation of Furo[3,4-c]pyridine-3-ones: In a palladium-catalyzed three-component tethering reaction, 2-Bromobenzaldehyde analog, 3-bromopyridine-4-carbaldehyde, couples with primary or secondary alcohols and carbon monoxide to afford 1-alkoxy-1H-furo[3,4-c]pyridine-3-ones. [, ]
  • Synthesis of Fluorenones: Reacts with arylboronic acids in the presence of a palladium catalyst through a sequential addition, C-H activation, and oxidation sequence to yield substituted fluorenones. []

Q4: What are some other notable reactions of 2-Bromobenzaldehyde?

A4: Beyond palladium catalysis, 2-Bromobenzaldehyde participates in diverse reactions, such as:

  • Copper-Catalyzed Domino Reactions: Reacts with 6-aminouracils in copper-catalyzed reactions to synthesize pyrimidine-fused quinoline derivatives. [] It also participates in multicomponent reactions with aryl methyl ketones and sodium azide to yield 1H-[1,2,3]triazolo[4,5-c]quinoline derivatives. []
  • Synthesis of Isoindolo[2,1-a]quinazoline-5,11-diones: Participates in a palladium-catalyzed one-pot three-component cascade reaction with 2-aminobenzamides and carbon monoxide to produce 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-diones. []
  • Formation of 3-oxo-1,3-dihydro-1-isobenzofuranyl alkanoates: Reacts with carboxylic acids or sodium alkanoates under carbon monoxide pressure in the presence of a palladium catalyst to yield the corresponding 3-oxo-1,3-dihydro-1-isobenzofuranyl alkanoates. [, ]

Q5: What is the significance of the bromine atom in the ortho position of 2-Bromobenzaldehyde?

A5: The bromine atom in 2-Bromobenzaldehyde plays a crucial role in its reactivity:

    Q6: How does 2-Bromobenzaldehyde perform under different reaction conditions?

    A6: 2-Bromobenzaldehyde demonstrates adaptability to various reaction conditions, including:

    • Solvent Compatibility: Soluble in common organic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), toluene, and acetonitrile, allowing for flexibility in reaction optimization. [, , , , , , , , , , , ]
    • Temperature Tolerance: Can withstand a wide range of temperatures, typically from room temperature to reflux conditions, depending on the specific reaction. [, , , , , , , , , , , ]
    • Pressure Variations: Reactions involving carbonylation often require elevated carbon monoxide pressure, which 2-Bromobenzaldehyde can tolerate. [, , , , , , , , ]

    Q7: How do structural modifications of 2-Bromobenzaldehyde impact its reactivity?

    A7: Structural modifications of 2-Bromobenzaldehyde can significantly influence its reactivity:

    • Steric Effects: Bulky substituents on the benzene ring can hinder reactions by introducing steric hindrance. The position of substituents relative to the bromine and aldehyde groups can also influence the accessibility of the reactive sites. [, , , , , , , , , , , , , , , , , , , , , , , , ]

    Q8: Which analytical techniques are employed to monitor reactions involving 2-Bromobenzaldehyde?

    A8: Commonly used analytical methods include:

    • Thin-Layer Chromatography (TLC): Allows for monitoring reaction progress and identifying reaction components based on their separation on a silica plate. [, ]

    Q9: How is the purity of 2-Bromobenzaldehyde typically assessed?

    A9: Purity assessment methods include:

    • Melting Point Determination: A sharp melting point close to the literature value indicates good purity. []
    • Elemental Analysis: Confirms the elemental composition and verifies the purity of the compound. [, ]

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.